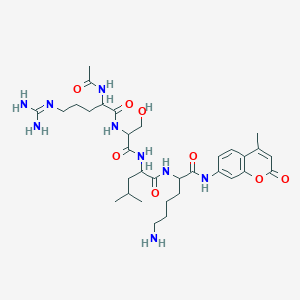
Ac-arg-ser-leu-lys-amc trifluoroacetate salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ac-arg-ser-leu-lys-amc trifluoroacetate salt is a fluorogenic substrate used in various biochemical assays. This compound is particularly valuable in the study of proteases, as it releases 7-amino-4-methylcoumarin (AMC) upon cleavage, which can be quantified due to its fluorescent properties . The peptide sequence arg-ser-leu-lys corresponds to a specific cleavage site recognized by certain proteases, making it a useful tool in enzymology and proteomics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ac-arg-ser-leu-lys-amc trifluoroacetate salt typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using a coupling reagent like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The final peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification process may involve high-performance liquid chromatography (HPLC) to ensure high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Ac-arg-ser-leu-lys-amc trifluoroacetate salt primarily undergoes enzymatic cleavage reactions. The peptide bond between lysine and AMC is cleaved by specific proteases, releasing the fluorescent AMC molecule .
Common Reagents and Conditions
Enzymes: Proteases like trypsin or site-1 protease (S1P) are commonly used.
Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffers are typical.
Conditions: Reactions are usually carried out at physiological pH (7.4) and temperature (37°C).
Major Products
The major product of the enzymatic reaction is 7-amino-4-methylcoumarin (AMC), which can be detected and quantified using fluorescence spectroscopy .
Wissenschaftliche Forschungsanwendungen
Ac-arg-ser-leu-lys-amc trifluoroacetate salt is widely used in scientific research, particularly in:
Biochemistry: Studying protease activity and specificity.
Molecular Biology: Investigating protein-protein interactions and post-translational modifications.
Medicine: Screening for protease inhibitors as potential therapeutic agents.
Industry: Quality control in the production of protease-containing products .
Wirkmechanismus
The compound acts as a substrate for specific proteases. Upon recognition and binding by the protease, the peptide bond between lysine and AMC is cleaved. This cleavage releases AMC, which fluoresces under specific conditions (excitation at 380 nm and emission at 440-460 nm). The fluorescence intensity correlates with protease activity, allowing for quantitative analysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ac-arg-leu-arg-amc trifluoroacetate salt: Another fluorogenic substrate for proteases, with a different peptide sequence.
Ac-lys-gln-lys-leu-arg-amc trifluoroacetate: Used for cathepsin S activity assays.
Uniqueness
Ac-arg-ser-leu-lys-amc trifluoroacetate salt is unique due to its specific peptide sequence, which makes it a suitable substrate for certain proteases like site-1 protease (S1P). This specificity allows for targeted studies of protease activity and inhibitor screening .
Eigenschaften
IUPAC Name |
2-[[2-[[2-[[2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-6-amino-N-(4-methyl-2-oxochromen-7-yl)hexanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H51N9O8/c1-18(2)14-25(41-32(49)26(17-43)42-30(47)23(38-20(4)44)9-7-13-37-33(35)36)31(48)40-24(8-5-6-12-34)29(46)39-21-10-11-22-19(3)15-28(45)50-27(22)16-21/h10-11,15-16,18,23-26,43H,5-9,12-14,17,34H2,1-4H3,(H,38,44)(H,39,46)(H,40,48)(H,41,49)(H,42,47)(H4,35,36,37) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPQHIMGLOTCBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H51N9O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
701.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
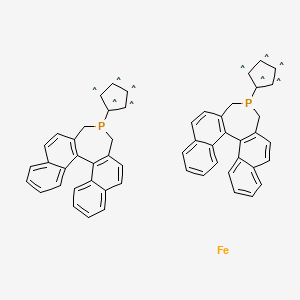
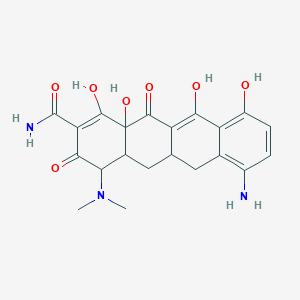
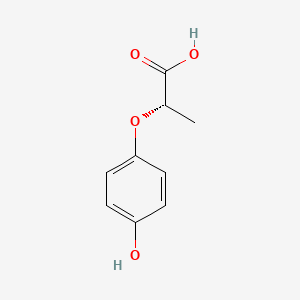



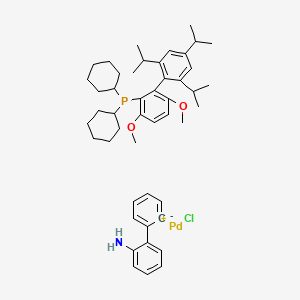

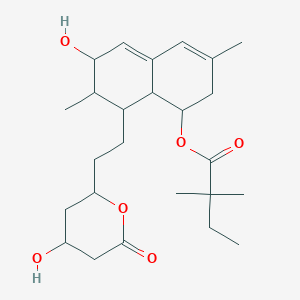
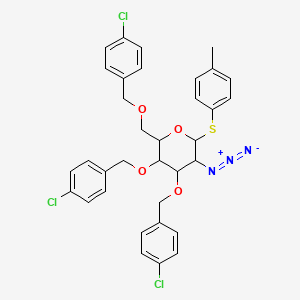
![2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B12320751.png)

![4,6-Diamino-3-[3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxycyclohexane-1,2-diol](/img/structure/B12320756.png)
![(1-acetyloxy-4a-hydroxy-4,4,7,11b-tetramethyl-2,3,5,6-tetrahydro-1H-naphtho[2,1-f][1]benzofuran-2-yl) acetate](/img/structure/B12320790.png)
